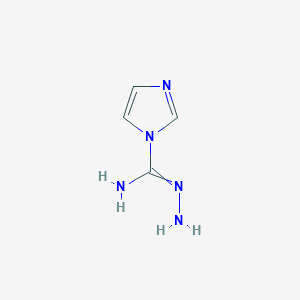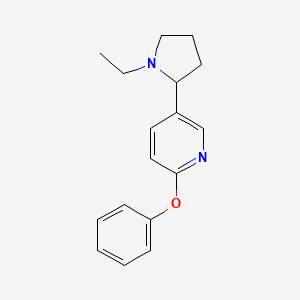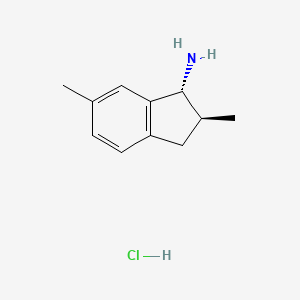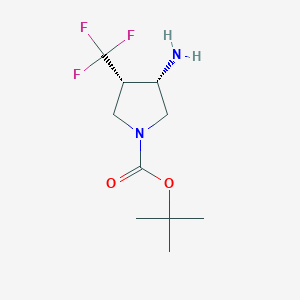
3-(2-Chloroethylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C₅H₉ClN₂. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its reactivity due to the presence of both chloro and cyano functional groups, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Major Products
The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl)ethylamine
- Bis(2-chloroethyl)methylamine
- Tris(2-chloroethyl)amine
Uniqueness
(2-chloroethyl)(cyano)ethylamine is unique due to the presence of both chloro and cyano functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack .
Propriétés
Formule moléculaire |
C5H9ClN2 |
|---|---|
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
3-(2-chloroethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
Clé InChI |
GJWAXEHCYPZZSE-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

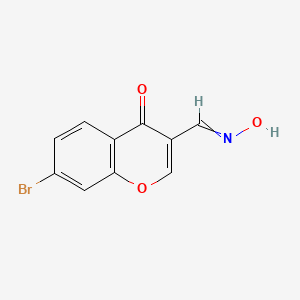
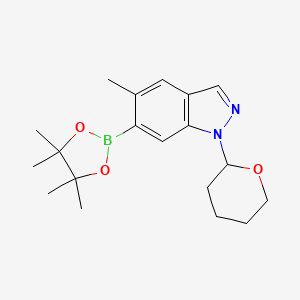


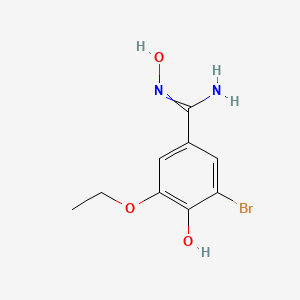
![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)
